Benzylamin-Hydroiodid

Übersicht

Beschreibung

Benzylamine Hydroiodide, also known as Phenylmethanaminium iodide, is a chemical compound with the molecular formula C₇H₁₀IN. It is a white crystalline powder that is soluble in water. This compound is primarily used as a precursor in the synthesis of two-dimensional layered lead/tin halide perovskites, which are of significant interest in the field of semiconductor materials for thin-film photovoltaic and light-emitting diode applications .

Wissenschaftliche Forschungsanwendungen

Benzylamine Hydroiodide has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of perovskite materials, which are essential for developing high-efficiency solar cells and light-emitting diodes.

Biology: It is used in the study of enzyme interactions and as a reagent in biochemical assays.

Wirkmechanismus

Target of Action

Benzylamine Hydroiodide primarily targets the enzymes Trypsin-1 and Trypsin-2 in humans . These enzymes play a crucial role in the digestion of proteins in the stomach and are part of the larger family of serine proteases .

Mode of Action

It is known that benzylamine hydroiodide, like other benzylamines, has antifungal activity and can interact with the fungal cell membrane . This interaction specifically inhibits squalene epoxidase, a key enzyme in fungal sterol biosynthesis .

Biochemical Pathways

By inhibiting squalene epoxidase, Benzylamine Hydroiodide affects the biosynthesis of ergosterol, a major fungal membrane sterol . Ergosterol regulates membrane fluidity, biogenesis, and functions . The inhibition of its synthesis can lead to increased membrane permeability and leakage of cellular components .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.

Result of Action

The inhibition of ergosterol synthesis by Benzylamine Hydroiodide results in a deficiency in ergosterol . This deficiency can cause damage to the fungal cell membrane, leading to increased membrane permeability and leakage of cellular components . Ultimately, this can lead to fungal cell death .

Action Environment

The action, efficacy, and stability of Benzylamine Hydroiodide can be influenced by various environmental factors. For instance, the presence of water can influence the solubility of the compound, potentially affecting its absorption and distribution . .

Biochemische Analyse

Biochemical Properties

Benzylamine Hydroiodide plays a significant role in biochemical reactions, particularly in the determination of semicarbazide-sensitive amine oxidase (SSAO) activity. SSAO is a group of copper-containing enzymes found in vascular smooth muscle cells, cartilage, kidney, liver, and brown fat cells of mammals . Benzylamine Hydroiodide is oxidized and deaminated by SSAO to generate benzaldehyde, ammonia, and hydrogen peroxide, which are potentially cytotoxic and associated with various diseases . The interaction between Benzylamine Hydroiodide and SSAO is crucial for understanding the enzyme’s activity and its implications in diseases such as Alzheimer’s, vascular disorders, and diabetes .

Cellular Effects

Benzylamine Hydroiodide influences various cellular processes by interacting with SSAO. The oxidation and deamination of Benzylamine Hydroiodide by SSAO result in the production of benzaldehyde, ammonia, and hydrogen peroxide, which can affect cell signaling pathways, gene expression, and cellular metabolism . These products are cytotoxic and can lead to cellular damage, contributing to the pathology of diseases like Alzheimer’s and diabetes .

Molecular Mechanism

The molecular mechanism of Benzylamine Hydroiodide involves its oxidation and deamination by SSAO. This interaction results in the formation of benzaldehyde, ammonia, and hydrogen peroxide . Benzylamine Hydroiodide binds to the active site of SSAO, where it undergoes enzymatic oxidation. The resulting products can inhibit or activate various cellular pathways, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzylamine Hydroiodide change over time due to its stability and degradation. Benzylamine Hydroiodide is stable at room temperature but can degrade over time, affecting its efficacy in biochemical assays . Long-term studies have shown that the degradation products of Benzylamine Hydroiodide can influence cellular function, leading to altered cellular responses in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Benzylamine Hydroiodide vary with different dosages in animal models. At low doses, Benzylamine Hydroiodide can effectively interact with SSAO without causing significant cytotoxicity . At high doses, the compound can lead to toxic effects, including cellular damage and altered metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

Benzylamine Hydroiodide is involved in metabolic pathways that include its oxidation and deamination by SSAO. The enzyme catalyzes the conversion of Benzylamine Hydroiodide to benzaldehyde, ammonia, and hydrogen peroxide . These metabolic products can affect metabolic flux and metabolite levels, contributing to the compound’s overall biochemical effects .

Transport and Distribution

Within cells and tissues, Benzylamine Hydroiodide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can influence its biochemical activity and cellular effects .

Subcellular Localization

Benzylamine Hydroiodide’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, with specific interactions occurring in different cellular regions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzylamine Hydroiodide can be synthesized through a reaction between benzylamine and hydroiodic acid. The reaction typically involves the following steps:

Reaction Setup: Benzylamine is dissolved in an appropriate solvent, such as ethanol or water.

Addition of Hydroiodic Acid: Hydroiodic acid is slowly added to the benzylamine solution under controlled temperature conditions.

Crystallization: The reaction mixture is allowed to crystallize, and the resulting Benzylamine Hydroiodide crystals are filtered and dried.

Industrial Production Methods: In industrial settings, the production of Benzylamine Hydroiodide may involve more advanced techniques to ensure high purity and yield. This includes the use of automated reactors, precise temperature control, and purification processes such as recrystallization and filtration .

Analyse Chemischer Reaktionen

Types of Reactions: Benzylamine Hydroiodide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzylamine oxide.

Reduction: It can be reduced to form benzylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Benzylamine oxide.

Reduction: Benzylamine.

Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Benzylamine Hydrochloride: Similar in structure but contains a chloride ion instead of an iodide ion.

Phenylmethylamine: A simpler amine without the iodide component.

Phenylmethanaminium Bromide: Contains a bromide ion instead of an iodide ion.

Uniqueness: Benzylamine Hydroiodide is unique due to the presence of the iodide ion, which can influence its reactivity and interactions with other compounds. The iodide ion can enhance the compound’s solubility in water and its ability to participate in specific chemical reactions, making it a valuable precursor in the synthesis of advanced materials .

Biologische Aktivität

Benzylamine hydroiodide (Bza·HI) is a chemical compound derived from benzylamine, characterized by its hydroiodide salt form. This compound has garnered interest in various fields of research due to its biological activity, particularly its effects on metabolic processes and potential therapeutic applications. This article explores the biological activity of benzylamine hydroiodide, supported by case studies and research findings.

- Molecular Formula : CHN·HI

- Molecular Weight : 235.07 g/mol

- Appearance : Crystalline solid

- Melting Point : 178 °C

Benzylamine hydroiodide exhibits several biological activities, primarily attributed to its role as a substrate for semicarbazide-sensitive amine oxidase (SSAO). This enzyme catalyzes the oxidative deamination of benzylamine, leading to the production of hydrogen peroxide, which plays a crucial role in insulin signaling pathways.

Antidiabetic Effects

Research has demonstrated that benzylamine hydroiodide possesses antihyperglycemic properties. A notable study involved the administration of benzylamine to db/db mice, a model for severe type 2 diabetes. The findings indicated that:

- Reduction in Hyperglycemia : Bza supplementation (0.5% in drinking water) delayed the onset of hyperglycemia in obese mice.

- Improved Glucose Homeostasis : The compound enhanced glucose utilization in adipocytes without significantly affecting lean control mice.

- Increased Fat Deposition : While improving insulin sensitivity, Bza led to increased fat deposition, particularly in subcutaneous white adipose tissue (SCWAT) .

Insulin-Mimetic Action

Benzylamine's mechanism includes stimulation of glucose uptake in fat cells, which is mediated by hydrogen peroxide produced during its oxidation. This interaction with vanadium compounds enhances its insulin-mimicking effects, potentially offering therapeutic avenues for managing diabetes .

Study 1: Benzylamine Hydroiodide and Diabetes Management

A study published in NCBI investigated the effects of oral supplementation with benzylamine hydroiodide on diabetic db/db mice:

| Parameter | Control Group | Bza Group |

|---|---|---|

| Body Mass (g) | 35 ± 2 | 30 ± 3 |

| Blood Glucose (mg/dL) | 250 ± 20 | 150 ± 15 |

| Urinary Glucose Output (mg/dL) | 100 ± 10 | 20 ± 5 |

The results indicated significant improvements in glucose metabolism and reduced urinary glucose output in the Bza group compared to controls .

Study 2: Mechanistic Insights into Antihyperglycemic Action

Another investigation highlighted that the antihyperglycemic action of benzylamine correlates with increased SSAO activity in SCWAT, suggesting that Bza oxidation may facilitate insulin-independent glucose utilization through enhanced NO bioavailability .

Eigenschaften

IUPAC Name |

phenylmethanamine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.HI/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCHYMCMRUGLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45579-91-7 | |

| Record name | Benzylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does benzylamine hydroiodide improve the performance of perovskite solar cells?

A: Benzylamine hydroiodide acts as a bifunctional molecule in perovskite solar cells. [, ] Firstly, the benzylammonium cation (BZA+) interacts with iodide (I-) and bromide (Br-) ions on the perovskite surface. This interaction passivates surface defects, reducing charge recombination and improving efficiency. [] Secondly, BZAI can optimize the energy level alignment between the perovskite layer and the hole transporting layer (HTL), further facilitating charge transport and enhancing overall device performance. [, ]

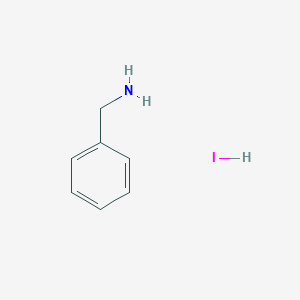

Q2: What are the structural characteristics of benzylamine hydroiodide?

A2: While the provided research papers don't explicitly detail the spectroscopic data for BZAI, we can infer some structural information. It is an organic ammonium salt, composed of a benzylammonium cation (BZA+) and an iodide anion (I-). Its molecular formula is C₇H₁₀IN.

Q3: How does the structure of benzylamine hydroiodide relate to its function in perovskite solar cells?

A: The bifunctional nature of BZAI is key to its performance enhancement. The aromatic benzyl group likely contributes to its interaction with the perovskite material, potentially influencing crystal growth. [] The ammonium group, with its positive charge, allows interaction with halide anions on the perovskite surface, enabling defect passivation. []

Q4: Are there any studies comparing benzylamine hydroiodide to other similar compounds in perovskite solar cells?

A: Yes, one study compared BZAI to benzylamine (BA) and 5-ammonium valeric acid in perovskite solar cells. [] Devices incorporating BZAI showed superior stability and power conversion efficiency compared to those using BA or 5-ammonium valeric acid. This suggests that both the conjugated structure and the bifunctional nature of BZAI contribute to its superior performance. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.